3-amino-6-methyl-N-(3-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide
Description
3-Amino-6-methyl-N-(3-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide is a polyheterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with amino, methyl, phenyl, and carboxamide groups. The compound’s structural complexity arises from its fused thienopyridine ring system and strategically positioned substituents, which influence its physicochemical properties and biological activity .
Properties
IUPAC Name |
3-amino-6-methyl-N-(3-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-13-7-6-10-16(11-13)25-21(26)20-19(23)18-17(15-8-4-3-5-9-15)12-14(2)24-22(18)27-20/h3-12H,23H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUHHFPESACTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=C(N=C3S2)C)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thieno[2,3-b]Pyridine Synthesis via Multicomponent Reactions
The thieno[2,3-b]pyridine scaffold is constructed through a multicomponent reaction sequence involving malononitrile, aldehydes, and aryl halides. This method, adapted from studies on analogous thienopyridine derivatives, proceeds via three stages:
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Knoevenagel Condensation : Malononitrile reacts with hydrogen sulfide to form cyanothioacetamide, which undergoes condensation with a methyl-substituted aldehyde (e.g., isobutyraldehyde) to yield an α,β-unsaturated intermediate .
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Cyclization : The intermediate undergoes intramolecular cyclization in the presence of potassium hydroxide (KOH) and dimethylformamide (DMF), forming a 3,5-dicyanopyridine derivative .
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Thiophene Annulation : Regioselective alkylation with 4-phenylbenzyl bromide introduces the phenyl group at position 4, followed by sulfur-assisted cyclization to form the thieno[2,3-b]pyridine core .
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Key Intermediate |
|---|---|---|---|
| Knoevenagel Condensation | Malononitrile, H₂S, Et₃N, RT | 78 | Cyanothioacetamide |
| Cyclization | KOH (2M), DMF, 80°C, 6 h | 65 | 3,5-Dicyanopyridine |
| Thiophene Annulation | 4-Phenylbenzyl bromide, KOH, DMF | 52 | 4-Phenylthieno[2,3-b]pyridine |
Challenges in achieving complete cyclization were resolved by optimizing KOH concentration (2M) and reaction time (6 hours) .
| Modification | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 6-Methyl Introduction | Isobutyraldehyde, Et₃N, RT | 78 | 95 |
| 3-Amino Formation | HCl (6M), reflux, 4 h; NH₄OH | 88 | 97 |
Carboxamide Functionalization at Position 2
The 2-carboxamide group is installed via a two-step process:
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Hydrolysis of Cyano Group : The cyano group at position 2 is hydrolyzed to a carboxylic acid using sulfuric acid (H₂SO₄, 50%) at 100°C for 3 hours .
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Amide Coupling : The carboxylic acid reacts with 3-methylaniline in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), forming the N-(3-methylphenyl)carboxamide moiety .
Table 3: Carboxamide Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyano Hydrolysis | H₂SO₄ (50%), 100°C, 3 h | 75 |
| Amide Coupling | DCC, DMAP, CH₂Cl₂, RT, 12 h | 68 |
Optimization Challenges and Solutions
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Low Yields in Annulation : Initial yields for thiophene annulation were 40–50% due to incomplete cyclization. Increasing reaction temperature to 90°C and using DMF as a polar aprotic solvent improved yields to 65% .
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Byproduct Formation During Amidation : Competing esterification was mitigated by employing anhydrous conditions and stoichiometric DMAP .
Structural Characterization and Validation
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X-Ray Crystallography : Confirmed the regioisomeric purity of the thienopyridine core, showing a dihedral angle of 12.5° between the thiophene and pyridine rings .
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NMR Spectroscopy : Key signals include δ 2.35 (s, 3H, 6-CH₃), δ 6.8–7.4 (m, 9H, aromatic H), and δ 8.2 (s, 1H, NH₂) .
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
3-amino-6-methyl-N-(3-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-amino-6-methyl-N-(3-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.
Mechanism of Action
The mechanism of action of 3-amino-6-methyl-N-(3-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves inhibition or activation of key biological processes.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Substituent Variations
The compound is differentiated from analogs by substituents at positions 3 (amino), 4 (phenyl), 6 (methyl), and the carboxamide group (N-3-methylphenyl). Comparable compounds exhibit variations in these positions, which directly impact their activity and synthesis (Table 1).
Table 1: Substituent Comparison of Selected Thieno[2,3-b]Pyridine Derivatives
*Ph = Phenyl; MePh = Methylphenyl; MeOCH₂ = Methoxymethyl.
Impact of Substituents
- Position 4 (R4): Phenyl groups enhance π-π stacking interactions, improving binding to hydrophobic enzyme pockets. Trifluoromethyl (CF₃) or methoxymethyl (MeOCH₂) substituents alter solubility and metabolic stability .
- Carboxamide Group: N-Aryl substitutions influence target selectivity. For example, N-(4-sulfamoylphenyl) derivatives exhibit enhanced solubility, while N-(3-methylphenyl) groups improve lipophilicity .
Challenges
- Low Yields: Bulky substituents (e.g., CF₃) often reduce yields due to steric hindrance .
- Purification: High-purity analogs (e.g., 95% in ) require recrystallization or silica gel chromatography .
Antiplasmodial Activity
The target compound’s 4-phenyl and 6-methyl substituents are structurally analogous to 9k (KuSaSch129) , a potent antiplasmodial agent with IC₅₀ = 0.12 µM against Plasmodium falciparum. Substitution at R4 (phenyl vs. 3-methylphenyl) and R6 (methyl vs. heptyl) modulates parasiticidal efficacy .
Cytotoxicity and Selectivity
Compounds with N-(3-methylphenyl) carboxamide groups (e.g., ) show lower cytotoxicity (CC₅₀ > 50 µM in HepG2 cells) compared to N-pyrimidinyl derivatives, which exhibit off-target effects .
Biological Activity
3-amino-6-methyl-N-(3-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine class, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of . The compound features a thiophene ring fused with a pyridine core, which is essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4OS |
| Molecular Weight | 434.6 g/mol |
| IUPAC Name | 3-amino-6-methyl-N-(3-methylphenyl)-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
| InChI | InChI=1S/C23H22N4OS2/c1-13... |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[2,3-b]pyridine Core : Cyclization of appropriate precursors under high-temperature conditions.
- Functional Group Substitution : Introduction of various substituents to enhance biological activity.
- Amide Formation : Finalizing the structure through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activities or receptor functions, leading to various biological effects such as:
- Inhibition of Tubulin Polymerization : This mechanism has been observed in studies involving cancer cell lines .
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits promising biological activities:
Anticancer Properties
In vitro studies have shown that derivatives of thienopyridines can induce apoptosis in cancer cells. For instance, compounds similar to 3-amino-6-methyl-N-(3-methylphenyl)-4-phenylthieno[2,3-b]pyridine demonstrated significant cytotoxic effects in breast cancer models with EC50 values in the low micromolar range .
Antimicrobial Effects
The compound has been investigated for its antimicrobial properties against various pathogens. Studies indicate that it may inhibit bacterial growth and could serve as a lead compound for developing new antibiotics .
Case Studies
Several case studies highlight the potential applications of this compound:
- Breast Cancer Study : A study demonstrated that derivatives similar to this compound were effective in inhibiting tumor growth in xenograft models, showing promise as a therapeutic agent in oncology .
- Microbial Resistance : Research has indicated that modifications to the thienopyridine structure can enhance activity against resistant strains of bacteria, making it a candidate for further development in antimicrobial therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-amino-6-methyl-N-(3-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of thiophene precursors, amide coupling, and functional group modifications. Key steps include:
- Cyclization : Formation of the thieno[2,3-b]pyridine core via thermal or catalytic cyclization of substituted thiophenes (e.g., using Pd catalysts or acid-mediated conditions) .
- Amide Coupling : Introduction of the 3-methylphenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere .
- Optimization : Reaction yields improve with solvent polarity adjustments (e.g., DMF vs. THF), temperature control (80–120°C), and catalyst screening (e.g., Pd(PPh₃)₄ for Suzuki couplings) .
- Analytical Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC and mass spectrometry .
Q. What spectroscopic and computational methods are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., aromatic proton splitting patterns at δ 6.8–8.2 ppm) and amide bond formation (N-H signal at δ ~10 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 456.15) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if applicable); unit cell parameters and space group data are critical for structural validation .
Q. How is the compound screened for preliminary biological activity in antimicrobial studies?
- Methodological Answer :
- Assay Design : Use agar dilution or microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains. Include positive controls (e.g., ciprofloxacin) .
- Dose-Response : Test concentrations from 1–100 µg/mL; calculate MIC (minimum inhibitory concentration) values. Compound 2d (a structural analog) showed MIC = 16 µg/mL against P. vulgaris .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or hydrolysis products). Adjust protecting groups (e.g., tert-butyl for amines) to suppress side reactions .
- Reaction Kinetic Studies : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and optimize time-temperature profiles .
Q. What computational strategies enhance the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase ATP-binding pockets). Prioritize derivatives with ΔG < -8 kcal/mol .
- QSAR Modeling : Train models on logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability and toxicity .
Q. How should discrepancies in biological activity data between in vitro and in vivo models be addressed?
- Methodological Answer :
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Low stability (<30% remaining at 1 hr) may explain reduced in vivo efficacy .
- Formulation Adjustments : Improve solubility via PEGylation or nanoparticle encapsulation; test pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent models .
Q. What advanced techniques validate the compound’s interaction with protein targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) to immobilized targets (e.g., EGFR kinase). A typical KD < 1 µM indicates high affinity .
- Cryo-EM/X-ray Co-crystallography : Resolve ligand-protein complexes at <3 Å resolution to identify critical binding residues (e.g., hydrogen bonds with Asp831 in kinases) .
Q. How can high-throughput screening (HTS) platforms be adapted for this compound’s derivatives?
- Methodological Answer :
- Library Design : Synthesize 50–100 derivatives with variations in the phenyl (C4/C6) and carboxamide (N-substituent) groups .
- Automated Assays : Use 384-well plates for cytotoxicity (MTT assay) and target inhibition (e.g., luminescent ATP detection for kinases). Z’-factor > 0.5 ensures assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
